molecular formula C9H5F15O B1351036 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol CAS No. 20015-46-7

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol

Cat. No. B1351036
CAS RN: 20015-46-7
M. Wt: 414.11 g/mol
InChI Key: WVZPXINSJOBSTI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Fluorinated Bicyclooctanes and Their Derivatives

Fluorinated bicyclooctanes and their derivatives have been synthesized for various applications. The synthesis and reactions of mono-, di-, and trihydrides of fluorobicyclo[2,2,2]octanes through fluorination with cobaltic fluoride have been reported. These compounds have shown potential in creating new materials with unique properties due to their highly fluorinated nature, offering insights into the manipulation of fluorinated compounds for materials science and chemical synthesis (Battersby et al., 1980).

Synthesis of Insect Sex Pheromones

Fluorinated compounds have been utilized in the synthesis of complex organic molecules such as insect sex pheromones. A notable example is the synthesis of 12-acetoxy-1, 3-dodecadiene from butadiene telomer, showcasing the application of fluorinated intermediates in producing biologically active compounds (Mandai et al., 1979).

Optical Limiting Materials

Fluorinated compounds have been investigated for their optical limiting (OL) properties, which are important in the development of materials for protecting optical sensors and human eyes from damage by intense light sources. The synthesis and characterization of (octaaryltetraazaporphyrinato)indium(III) complexes, with varying fluorinated aryl substituents, have demonstrated significant potential in optical limiting applications due to the electron-withdrawing character of the fluorinated groups (Vagin et al., 2003).

Supramolecular Architectures

The self-assembly of taper-shaped monoesters of oligo(ethylene oxide) with fluorinated benzoic acid and their polymethacrylates into tubular supramolecular architectures displaying a columnar hexagonal mesophase has been described. This research illustrates the role of fluorinated compounds in directing the self-assembly process, leading to materials with potentially useful electronic and photonic properties (Percec et al., 1993).

Semiconducting Properties

Fluorinated diamine's impact on the optical and dielectric properties of polyimide thin films has been studied, showing that the presence of fluorinated groups can significantly affect these properties, which is crucial for the development of advanced electronic and photonic devices (Jang et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F15O/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h25H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPXINSJOBSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379910
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol

CAS RN

20015-46-7
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20015-46-7
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